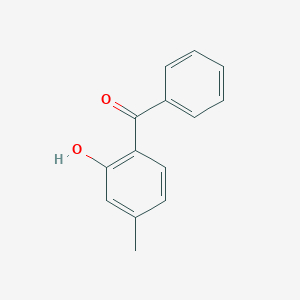

2-Hydroxy-4-methylbenzophenone

Overview

Description

2-Hydroxy-4-methylbenzophenone is commonly employed as a broad-band UV-filter in sunscreen cosmetic products . It protects skin from the deleterious effects of the sun .

Synthesis Analysis

The synthetic method of 2-Hydroxy-4-methylbenzophenone comprises condensing main raw materials comprising benzenyltrichloride and resorcinol, methylating, and purifying to obtain a final product . The synthetic method has the advantages of reduction of Friedel-Crafts and hydrolysis reaction steps through primarily carrying out condensation, simple reaction technology, and easy operation .Molecular Structure Analysis

The empirical formula of 2-Hydroxy-4-methylbenzophenone is C14H12O2 . Its molecular weight is 212.24 .Chemical Reactions Analysis

2-Hydroxy-4-methylbenzophenone is used as a broad-band filter in sunscreens cosmetic products in order to protect the skin from the deleterious effects of the sun . It acts as a reagent in the gravimetric determination of copper (II) .Physical And Chemical Properties Analysis

2-Hydroxy-4-methylbenzophenone is a solid at 20 degrees Celsius . Its melting point is 59.0 to 66.0 degrees Celsius .Scientific Research Applications

Sunscreen and UV Protection

HMB is a common ingredient in sunscreens and other personal care products. Its primary role is to absorb ultraviolet (UV) light, thereby protecting the skin from harmful radiation. As a UV absorber, HMB shields against both UVA and UVB rays, reducing the risk of sunburn and skin damage .

Stabilizer in Food Packaging

HMB finds use as a stabilizer in food packaging materials. It helps prevent degradation of food products caused by exposure to UV light. By incorporating HMB into packaging films, manufacturers extend the shelf life of perishable goods while maintaining their quality .

UV-Curable Inks and Adhesives

HMB plays a crucial role in UV-curable inks and adhesives. When exposed to UV light, these formulations rapidly polymerize, adhering to surfaces and providing durable bonds. Industries such as printing, electronics, and automotive rely on UV-curable materials, where HMB contributes to their performance.

Mechanism of Action

Target of Action

It’s structurally similar compound, 2-hydroxy-4-methoxybenzophenone (also known as benzophenone-3), is commonly used as a broad-band uv-filter in sunscreen cosmetic products . It protects skin from the harmful effects of the sun .

Mode of Action

Its structural analog, 2-hydroxy-4-methoxybenzophenone, acts as a uv-filter by absorbing high-energy ultraviolet rays, thereby preventing them from penetrating the skin and causing cellular damage .

Biochemical Pathways

Its analog, 2-hydroxy-4-methoxybenzophenone, is known to be metabolized into various metabolites including 2,4-dihydroxybenzophenone (dhb), 2,3,4-trihydroxybenzophenone (thb) and 2,5-dihydroxy-4-methoxybenzophenone (2,5-dhmb), as well as their corresponding glucuronide and/or sulfate conjugates .

Pharmacokinetics

It’s known that 2-hydroxy-4-methoxybenzophenone can be absorbed through the skin, metabolized, and finally excreted or bioaccumulated .

Result of Action

Its analog, 2-hydroxy-4-methoxybenzophenone, is known to protect skin from the harmful effects of the sun .

Action Environment

The action of 2-Hydroxy-4-methylbenzophenone can be influenced by various environmental factors. For instance, its effectiveness as a UV-filter can be affected by the intensity of sunlight exposure. Furthermore, its stability and efficacy can be influenced by factors such as temperature, pH, and the presence of other compounds .

Safety and Hazards

Future Directions

2-Hydroxy-4-methylbenzophenone is a promising compound with antibacterial and antibiofilm activities and could act as a lead structure for developing new antibacterial drugs against MRSA . The use of 2-Hydroxy-4-methylbenzophenone could pave the way to synergistically enhance the potential of antimicrobials to combat drug-resistant Staphylococcus aureus .

properties

IUPAC Name |

(2-hydroxy-4-methylphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-10-7-8-12(13(15)9-10)14(16)11-5-3-2-4-6-11/h2-9,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIZCNUWGIVQQBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00184970 | |

| Record name | Benzophenone, 2-hydroxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-4-methylbenzophenone | |

CAS RN |

3098-18-8 | |

| Record name | Benzophenone, 2-hydroxy-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003098188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzophenone, 2-hydroxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-4-methylbenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

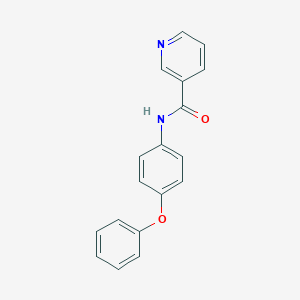

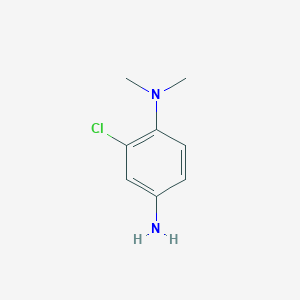

Feasible Synthetic Routes

Q & A

Q1: Can 2-Hydroxy-4-methylbenzophenone be used to synthesize coumarin derivatives? If so, what are the advantages of the method described in the research?

A1: Yes, 2-Hydroxy-4-methylbenzophenone can be utilized as a starting material to synthesize coumarin derivatives. The research article "Synthetic Studies of Coumarin Derivatives from o-Hydroxybenzophenones with Phenylacetic Acid and Acetic Anhydride" [] demonstrates this synthesis using various o-hydroxybenzophenones, including 2-Hydroxy-4-methylbenzophenone, reacted with phenylacetic acid and acetic anhydride in the presence of triethylamine (TEA).

Q2: What are the applications of polymers incorporating 2-Hydroxy-4-methylbenzophenone derivatives?

A2: The research article "Copolymerization of UV‐absorbers, II" [] explores the incorporation of polymerizable UV-absorbers, including a derivative of 2-Hydroxy-4-methylbenzophenone (4-allyloxy-2-hydroxy-4'-methylbenzophenone), into styrene copolymers. These copolymers, containing 2-8% of the UV-stabilizer, demonstrated enhanced stability against UV irradiation. [] The study assessed various parameters like carbonyl index, hydroxy index, tensile strength, elongation at break, and evaporation loss after UV exposure, confirming the efficacy of the incorporated UV-stabilizers. [] This highlights the potential application of 2-Hydroxy-4-methylbenzophenone derivatives in developing UV-resistant materials, which are valuable in diverse fields like coatings, packaging, and textiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-2-(4-methylphenyl)-imidazo[1,2-a]pyridine](/img/structure/B189023.png)